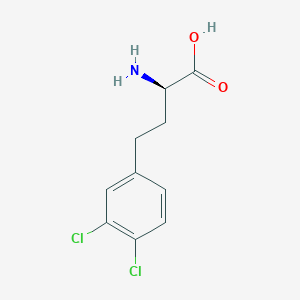

(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Description

BenchChem offers high-quality (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCCQGLRCCLUBD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@H](C(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-4-(3,4-dichlorophenyl)butyric Acid: Properties, Synthesis, and Potential Applications

Abstract

(R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is a non-proteinogenic amino acid characterized by a dichlorinated phenyl ring and a chiral center at the alpha-carbon. This guide provides a comprehensive overview of its chemical and physical properties, potential stereoselective synthetic routes, and prospective applications in medicinal chemistry and drug development. While detailed experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights for researchers and drug development professionals. The unique structural features of this compound, combining the bioactivity of butyric acid derivatives with the chemical properties imparted by the dichlorophenyl moiety, mark it as a molecule of significant interest for further investigation.

Chemical and Physical Properties

The fundamental properties of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are predicted or inferred from related compounds due to the scarcity of specific experimental data.

| Property | Value | Source/Note |

| Molecular Formula | C10H11Cl2NO2 | Calculated |

| Molecular Weight | 248.11 g/mol | Calculated[1] |

| IUPAC Name | (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid | IUPAC Nomenclature |

| CAS Number | Not explicitly assigned; related compounds have CAS numbers such as 269396-55-6 for the (R)-3-amino hydrochloride salt.[2] | Specific isomer CAS not readily available. |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | Inferred from general amino acid properties. |

| Melting Point | Not determined | |

| Boiling Point | Not determined |

Molecular Structure and Stereochemistry

The defining feature of this molecule is its chirality, with the stereocenter at the second carbon (C2), designated as (R) according to the Cahn-Ingold-Prelog priority rules. The structure consists of a butyric acid backbone with an amino group at the alpha-position and a 3,4-dichlorophenyl group attached to the gamma-carbon.

Caption: Molecular structure of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid.

Synthesis and Stereoselective Control

The following diagram outlines a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of the target molecule.

The critical step in this proposed synthesis is the enantioconvergent ring opening, which would establish the desired (R)-stereochemistry at the alpha-carbon. The choice of the chiral Lewis acid catalyst is paramount for achieving high enantioselectivity.

Potential Applications in Medicinal Chemistry and Drug Development

Amino acids and their derivatives are fundamental building blocks in drug design and development.[4][5] The incorporation of a dichlorophenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and receptor-binding affinity.

Butyric acid and its derivatives have been investigated for a wide range of therapeutic applications, including their role as histone deacetylase (HDAC) inhibitors and their effects on gut health.[6] Derivatives of butyric acid have shown promise in stimulating immunomodulatory activity and suppressing inflammation.[6]

Given these precedents, (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Its potential applications could span areas such as:

-

Neurological Disorders: As an analog of γ-aminobutyric acid (GABA), it may exhibit activity at GABA receptors or serve as a precursor to compounds with neuromodulatory effects.

-

Oncology: The dichlorophenyl group is a common feature in many anti-cancer agents, and the butyric acid component could contribute to HDAC inhibition.

-

Infectious Diseases: The unique structure may provide a novel template for the design of new antimicrobial or antiviral drugs.

Analytical Characterization

For a definitive identification and characterization of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid, a combination of spectroscopic techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the protons of the amino and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyric acid backbone.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches from the dichlorophenyl ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions based on related butyric acid derivatives and chlorinated aromatic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]

In case of exposure, standard first aid measures should be followed. If inhaled, move the person to fresh air. If on skin, wash off with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water and seek medical attention.[9][10]

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-β-Phe(2,4-DiCl)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72208946, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820265, (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]

- El-Sayed, R., et al. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 337-345.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

- Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9, 4699-4704.

- Al-Amiery, A. A., et al. (2018). Antioxidant Activity of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile Compounds. Journal of Chemistry.

- Ferreira, R. J., et al. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(9), 241.

- Aceto, A. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation.

- Gerunova, L. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e30.

- Nguyen, T. H. T., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 2(11), 696.

- Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(24), 8259-8266.

- Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

-

SpectraBase. (n.d.). 4-(4-Aminophenyl)butyric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

Sources

- 1. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid [cymitquimica.com]

- 3. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. peptide.com [peptide.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Pharmacological Potential of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Scaffolding for Neurological Therapeutics

In the landscape of neuropharmacology, the development of novel molecules that can modulate inhibitory neurotransmission holds immense promise for treating a spectrum of neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABAB subtype, are validated targets for therapeutic intervention. The prototypical GABAB agonist, baclofen, has a long-standing clinical history as a muscle relaxant and anti-spastic agent. Its structure, 4-amino-3-(4-chlorophenyl)butyric acid, has served as a foundational template for the exploration of new chemical entities with potentially improved pharmacological profiles.

This technical guide delves into the pharmacological potential of a related, yet distinct class of compounds: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid derivatives. By shifting the amino group to the 2-position and modifying the phenyl ring's substitution pattern, we open up new avenues for exploring structure-activity relationships and potentially uncovering derivatives with enhanced potency, selectivity, or pharmacokinetic properties. This document provides a comprehensive overview of the rationale for investigating these compounds, a proposed synthetic pathway, detailed protocols for their pharmacological evaluation, and a discussion of their likely mechanism of action, with the goal of equipping researchers and drug development professionals with the foundational knowledge to explore this promising chemical space.

Asymmetric Synthesis of the Core Scaffold

The enantiomeric purity of pharmacologically active agents is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. For the synthesis of the (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid core, an asymmetric approach is essential. A plausible and efficient method involves the use of a chiral glycine enolate equivalent, which allows for the stereoselective alkylation to introduce the 3,4-dichlorobenzyl moiety.[1][2]

A well-established method utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary.[3] This approach offers high diastereoselectivity and the ability to recycle the chiral auxiliary, making it suitable for larger-scale synthesis.

Proposed Synthetic Workflow

Sources

Technical Guide: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid as a Chiral Building Block

The following technical guide details the role, synthesis, and application of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid , a specialized chiral building block in medicinal chemistry.

Executive Summary: The "Unnatural" Advantage

In the landscape of modern peptidomimetic drug discovery, (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (also known as 3,4-dichloro-D-homophenylalanine ) occupies a critical niche. Unlike standard proteinogenic amino acids, this non-canonical building block offers a dual advantage: metabolic resistance (conferred by the D-configuration and non-natural side chain length) and enhanced lipophilicity (driven by the 3,4-dichlorophenyl moiety).

This guide explores its utility in synthesizing proteolytically stable peptide therapeutics, particularly for G-Protein Coupled Receptors (GPCRs) and targets within the Central Nervous System (CNS) , where blood-brain barrier (BBB) permeability is paramount.

Chemical Profile & Structural Significance[1][2]

Nomenclature and Stereochemistry

It is imperative to distinguish this compound from its structural isomers to ensure synthetic accuracy.

-

IUPAC Name: (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid

-

Common Name: 3,4-Dichloro-D-homophenylalanine

-

Stereochemistry: The (R)-configuration at the

-carbon corresponds to the D-amino acid series. -

CAS Registry: 1260618-71-0 (Fmoc-protected variant), 332061-66-2 (HCl salt of the beta-isomer often confused; ensure verification of alpha vs. beta substitution).

Structural Logic in Drug Design

The molecule introduces three critical vectors into a pharmacophore:

| Feature | Mechanism of Action | Impact on Drug Properties |

| D-Configuration (R) | Non-native stereochemistry | Proteolytic Stability: Resists degradation by endogenous L-specific proteases (e.g., chymotrypsin). |

| Homologation (Butyric) | Extra methylene (-CH2-) spacer | Conformational Flexibility: Allows the aromatic ring to access deep hydrophobic pockets unreachable by Phenylalanine. |

| 3,4-Dichloro Ring | Electron-withdrawing / Lipophilic | Potency & Permeability: Increases |

Synthetic Routes and Manufacturing[3][4]

The synthesis of enantiopure (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is typically achieved via Biocatalytic Resolution or Asymmetric Hydrogenation . The biocatalytic route is preferred for green chemistry compliance and higher enantiomeric excess (

Biocatalytic Synthesis Protocol (Transaminase Route)

This method utilizes an

Reagents:

-

Substrate: 4-(3,4-dichlorophenyl)-2-oxobutanoic acid.

-

Enzyme: D-Amino Acid Transaminase (DAAT) or engineered

-Transaminase (R-selective). -

Amine Donor: D-Alanine or Isopropylamine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow Diagram (DOT):

Figure 1: Biocatalytic synthesis pathway ensuring high enantiomeric purity.

Protocol: Kinetic Resolution via Acylase (Alternative)

-

Acetylation: React racemic 3,4-dichloro-homophenylalanine with acetic anhydride to form N-acetyl-DL-homophenylalanine.

-

Enzymatic Hydrolysis: Treat with D-Aminoacylase (e.g., from Alcaligenes faecalis) at pH 7.5, 37°C.

-

Separation: The enzyme selectively hydrolyzes the D-isomer to the free amino acid. The unreacted L-N-acetyl derivative remains in solution.

-

Purification: Acidify to precipitate or use ion-exchange chromatography to isolate the (R)-free amino acid.

Applications in Drug Development[5][6][7]

Peptide Therapeutics (GPCR Antagonists)

This building block is frequently employed in the design of GnRH (Gonadotropin-Releasing Hormone) antagonists and Bradykinin inhibitors .

-

Mechanism: The 3,4-dichloro substitution mimics the steric and electronic properties of highly potent antagonists (e.g., similar to D-Cpa or D-Nal substitutions in Cetrorelix/Ganirelix), but with an extended linker that alters receptor subtype selectivity.

-

Case Use: Incorporation into position 6 or 8 of decapeptide analogs to prevent cleavage by post-proline cleaving enzymes.

Neurological Agents (CNS Penetration)

The high lipophilicity of the dichlorophenyl group makes this amino acid ideal for CNS-targeting drugs .

-

Target: Enkephalinase inhibitors or CRF (Corticotropin-Releasing Factor) antagonists.

-

Effect: The "homo" spacer (butyric acid vs propionic) provides rotational freedom, allowing the dichlorophenyl ring to dock into deep hydrophobic pockets in the CRF-1 receptor, while the D-configuration prevents rapid degradation in the bloodstream.

Solid-Phase Peptide Synthesis (SPPS) Integration

For research applications, the Fmoc-protected derivative (Fmoc-3,4-dichloro-D-homophenylalanine ) is the standard reagent.

Coupling Protocol (Fmoc Chemistry):

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Activation: Mix Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add activated solution to resin. Shake for 45-60 min at RT.

-

Note: The bulky dichlorophenyl group may require double coupling or extended reaction times compared to standard Alanine/Glycine.

-

-

Monitoring: Verify coupling via Kaiser Test (Ninhydrin).

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is critical, as the (S)-enantiomer may possess antagonistic or toxic properties.

Enantiomeric Purity Determination (HPLC)[8]

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (85:15).

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic ring).

-

Acceptance Criteria:

.

Structural Validation Data

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (HPLC) | Reverse Phase C18 | |

| Chiral Purity | Chiral HPLC | |

| Mass Spec | LC-MS (ESI) | |

| Specific Rotation | Polarimetry |

References

-

Biocatalytic Synthesis of Homophenylalanine Derivatives

-

Structural Characterization of Dichloro-Amino Acids

- Title: (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (Structural Analog Reference).

- Source: PubChem Compound Summary.

-

URL:[Link]

- Relevance: Provides physicochemical d

-

Application in Peptide Drug Discovery

-

Sitagliptin and Beta-Amino Acid Analogs (Differentiation Note)

-

Title: Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.[3]

- Source: Google P

- URL

- Relevance: Distinguishes the Beta-amino acid analogs used in DPP-4 inhibitors from the Alpha-amino acid subject of this guide.

-

Sources

- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

Literature review of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid synthesis pathways

Executive Summary

(R)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid (also known as (R)-3,4-Dichlorohomophenylalanine ) is a critical non-proteinogenic

This guide details three distinct synthesis pathways selected for their stereochemical fidelity, scalability, and operational feasibility. Unlike standard amino acid synthesis, the introduction of the electron-withdrawing 3,4-dichloro group and the requirement for the non-natural (R)-configuration necessitate specific catalytic interventions.

Compound Profile

-

IUPAC Name: (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid

-

Common Name: (R)-3,4-Dichlorohomophenylalanine

-

Key Structural Features:

-Amino acid core, homophenylalanine side chain (ethyl spacer), 3,4-dichloro substitution. -

CAS Registry (Generic/Racemic): 269396-55-6 (HCl salt context)

Retrosynthetic Analysis & Strategic Pathways

The synthesis of the (R)-isomer requires overcoming the natural preference for L-amino acids. We evaluate three primary disconnections:

-

C

–C -

Enamide Hydrogenation: Asymmetric reduction of a dehydro-amino acid precursor. Best for multi-kilogram process scale.

-

Biocatalytic Transamination: Enzymatic conversion of the corresponding

-keto acid. Best for green chemistry and ultra-high purity requirements.

Pathway A: Asymmetric Phase-Transfer Catalyzed Alkylation

Best For: Rapid access, MedChem scale (1g – 100g), and flexibility.

This pathway utilizes the O’Donnell Schiff base method enhanced by Maruoka or Cinchona alkaloid-derived chiral phase-transfer catalysts (PTC). It is highly convergent, using the commercially available 3,4-dichlorophenethyl bromide.

Mechanistic Insight

The reaction relies on the formation of a tight ion pair between the enolate of the glycine imine and the chiral quaternary ammonium catalyst at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). The bulky chiral catalyst shields one face of the enolate, forcing the electrophile (phenethyl bromide) to attack from the desired face. For (R)-selectivity, Cinchonine-derived catalysts or (S,S)-Maruoka catalysts are typically employed.

Detailed Protocol

Step 1: Preparation of the Electrophile

Ensure 3,4-dichlorophenethyl bromide is free of hydrolyzable impurities. If not commercially available, synthesize via bromination of 3,4-dichlorophenethyl alcohol using PBr

Step 2: Asymmetric Alkylation

-

Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq).

-

Electrophile: 3,4-Dichlorophenethyl bromide (1.2 eq).

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (10 mol%). Note: Cinchoninium salts typically yield the (R)-isomer; Cinchonidinium yields (S).

-

Base: CsOH·H

O (5.0 eq) or 50% KOH(aq). -

Solvent: Toluene or DCM/Hexane (2:1).

-

-

Procedure:

-

Cool the mixture of substrate, catalyst, and electrophile in solvent to

C to maximize enantioselectivity ( -

Add base causing phase separation. Stir vigorously.

-

Monitor by HPLC.[1] Reaction typically completes in 12–24 hours.

-

Workup: Dilute with Et

O, wash with water/brine. Dry organic layer and concentrate.[2]

-

Step 3: Hydrolysis & Deprotection

-

Dissolve the crude alkylated imine in THF/MeOH.

-

Add 15% citric acid or 1N HCl and stir at RT for 2 hours to cleave the imine.

-

Extract the benzophenone byproduct with ether.

-

The aqueous layer contains the ester of the target. Reflux in 6N HCl to hydrolyze the tert-butyl ester.

-

Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.

Performance Metrics:

-

Yield: 65–75% (overall).

-

Enantiomeric Excess (ee): 90–98% (dependent on temperature and catalyst).

-

Scalability: Good, but catalyst cost can be high.

Pathway B: Asymmetric Hydrogenation of Enamides

Best For: Process scale (>1 kg), GMP manufacturing, and high atom economy.

This route constructs the carbon skeleton first and introduces chirality in the final step using industrial standard Rhodium-catalyzed hydrogenation.

Mechanistic Insight

The precursor is an (E/Z)-enamide. The Rhodium catalyst (complexed with a chiral phosphine ligand like DuPhos or BINAP) coordinates to the enamide double bond and the amide carbonyl. The rigidity of the chelate ring and the ligand's chiral pocket dictate the facial selectivity of hydrogen addition.

Detailed Protocol

Step 1: Synthesis of Enamide Precursor

-

Horner-Wadsworth-Emmons (HWE) Reaction:

-

React 3,4-dichlorophenethyl aldehyde (prepared via Swern oxidation of the alcohol) with N-benzyloxycarbonyl-

-phosphonoglycine trimethyl ester. -

Base: TMG (Tetramethylguanidine) or DBU in DCM.

-

Product: Methyl 2-(benzyloxycarbonylamino)-4-(3,4-dichlorophenyl)but-2-enoate.

-

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation: [Rh(cod)

]BF -

Reaction:

-

Dissolve enamide in degassed MeOH.

-

Add catalyst (substrate:catalyst ratio 1000:1 to 5000:1).

-

Pressurize with H

(3–5 bar). Stir at RT for 4–12 hours. -

Validation: Check conversion by HPLC. Full conversion is expected.[3]

-

-

Deprotection:

-

The Z-group (Cbz) might be removed during hydrogenation if Pd/C were used, but Rh-catalysts leave it intact.

-

To obtain the free amino acid: Hydrolyze the methyl ester (LiOH, THF/H

O), then remove Cbz via hydrogenolysis (Pd/C, H

-

Performance Metrics:

-

Yield: >90% for hydrogenation step.

-

Scalability: Excellent (Industrial standard).

Pathway C: Biocatalytic Transamination (The "Green" Route)

Best For: Ultra-high purity, environmental compliance, and avoiding heavy metals.

This pathway uses D-Amino Acid Transaminases (DAAT) to convert the corresponding

Workflow

-

Substrate: 2-oxo-4-(3,4-dichlorophenyl)butanoic acid.

-

Synthesis: Grignard addition of 3,4-dichlorophenethyl magnesium bromide to diethyl oxalate, followed by hydrolysis.

-

-

Enzyme System:

-

Conditions: Aqueous buffer (pH 7.5), 30°C.

-

Purification: Isoelectric precipitation.

Comparative Analysis & Recommendations

| Feature | Pathway A: PTC Alkylation | Pathway B: Enamide Hydrogenation | Pathway C: Biocatalysis |

| Complexity | Low (Standard Org Chem) | Medium (Requires pressure equipment) | High (Enzyme sourcing) |

| Scalability | Medium (Catalyst cost) | High (Process efficient) | High (Once optimized) |

| Enantiopurity | 90-98% ee | >99% ee | >99% ee |

| Cost Driver | Chiral Catalyst | Rhodium Metal | Enzyme Engineering |

| Recommendation | First Choice for R&D | First Choice for Production | Long-term Sustainability |

Technical Recommendation

For initial drug discovery and supply of <100g, Pathway A (PTC Alkylation) is recommended due to the immediate availability of 3,4-dichlorophenethyl bromide and the avoidance of specialized hydrogenation equipment. Use a Cinchonine-derived catalyst to ensure (R)-selectivity.

For scale-up (>1kg), transition to Pathway B (Rh-Catalyzed Hydrogenation) . The cost of the Rhodium catalyst is offset by the extremely high yield and purity, simplifying downstream processing.

References

-

Organozinc Routes to Homophenylalanine: Jackson, R. F. W., et al. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry."[6] Journal of Organic Chemistry, 1998.[6]

- Phase Transfer Catalysis: Lygo, B., & Andrews, B. I. "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research, 2004. (General reference for PTC mechanism).

-

Enzymatic Synthesis: Cho, B.-K., et al. "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine." Biotechnology and Bioengineering, 2003.[7] (Note: Adapts to D-form using D-enzymes).

- Maruoka Catalyst Application: Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis.

-

Compound Data: PubChem Entry for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Structural Analog).

Disclaimer: The protocols described involve hazardous chemicals. All experiments should be conducted by qualified personnel in a controlled laboratory environment adhering to MSDS and safety regulations.

Sources

- 1. nottingham.ac.uk [nottingham.ac.uk]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

An Application Note and Protocol for the Enantioselective Synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Introduction

Non-canonical amino acids are critical building blocks in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecule therapeutics. (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a synthetic amino acid featuring a dichlorinated phenyl group, a structural motif often employed to enhance metabolic stability and binding affinity. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of enantiomers can differ significantly. This document provides a detailed, field-tested protocol for the asymmetric synthesis of the (R)-enantiomer, designed for researchers in synthetic chemistry and drug development.

The synthetic strategy outlined here is based on the highly reliable and diastereoselective alkylation of a chiral glycine enolate equivalent, employing an Evans oxazolidinone auxiliary. This classical yet powerful approach ensures high stereochemical fidelity and provides a robust pathway to the target compound.[1]

Synthetic Strategy Overview

The synthesis is designed as a multi-step sequence that ensures high enantiopurity in the final product. The core of this strategy is the diastereoselective alkylation of an N-glycinyl chiral auxiliary. The stereochemistry of the final product is directed by the chiral auxiliary, which is later removed and can be recovered.

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of the target amino acid.

Part 1: Preparation of Key Intermediates

Step 1: Synthesis of 1-(2-Bromoethyl)-3,4-dichlorobenzene (Electrophile)

The synthesis begins with the preparation of the key electrophile required for the alkylation step. This is achieved by bromination of the commercially available 2-(3,4-dichlorophenyl)ethanol.

Protocol:

-

To a stirred solution of 2-(3,4-dichlorophenyl)ethanol (10.0 g, 52.3 mmol) in anhydrous dichloromethane (DCM, 150 mL) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃) (6.2 mL, 62.8 mmol, 1.2 equiv) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring it into an ice-water mixture (200 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-bromoethyl)-3,4-dichlorobenzene as a colorless oil.

Scientist's Note: The use of PBr₃ is a classic and efficient method for converting primary alcohols to alkyl bromides. The reaction should be performed in an anhydrous solvent and under an inert atmosphere to prevent the decomposition of PBr₃ by moisture.

Part 2: Asymmetric Alkylation

Step 2: Acylation of the Chiral Auxiliary

The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is acylated to install the glycine unit.

Protocol:

-

Dissolve (R)-4-benzyl-2-oxazolidinone (9.7 g, 54.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 23.1 mL, 57.6 mmol, 1.05 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes.

-

In a separate flask, dissolve bromoacetyl bromide (5.2 mL, 59.8 mmol, 1.1 equiv) in anhydrous THF (50 mL) and cool to 0 °C.

-

Add the solution of bromoacetyl bromide to the lithium salt of the oxazolidinone via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, (R)-4-benzyl-2-oxo-3-(2-bromoacetyl)oxazolidine, is typically used in the next step without further purification.

Step 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step where the enolate of the N-acetyl oxazolidinone is alkylated with the prepared electrophile.

Protocol:

-

Dissolve the crude N-bromoacetyl auxiliary from the previous step in anhydrous THF (250 mL) and cool to -78 °C under a nitrogen atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 60.4 mL, 60.4 mmol, 1.1 equiv) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add a solution of 1-(2-bromoethyl)-3,4-dichlorobenzene (14.0 g, 54.9 mmol, 1.0 equiv) in anhydrous THF (50 mL) to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

-

Quench the reaction with saturated aqueous NH₄Cl (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product.

Scientist's Note: The stereochemical outcome is controlled by the benzyl group on the oxazolidinone, which blocks one face of the enolate, forcing the electrophile to approach from the opposite face. The choice of a strong, non-nucleophilic base like NaHMDS is crucial for quantitative enolate formation without competing side reactions.

Part 3: Cleavage and Final Product Isolation

Step 4: Hydrolysis of the Chiral Auxiliary

The final step involves the cleavage of the chiral auxiliary to release the desired amino acid.

Protocol:

-

Dissolve the purified alkylated product (e.g., 20.0 g, ~42 mmol) in a mixture of THF (150 mL) and water (50 mL).

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 17.2 mL, 168 mmol, 4.0 equiv).

-

Add a solution of lithium hydroxide (LiOH, 3.0 g, 126 mmol, 3.0 equiv) in water (50 mL) dropwise, maintaining the temperature below 10 °C.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

-

Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~20 g in 100 mL water) until a negative peroxide test (using starch-iodide paper) is obtained.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Wash the remaining aqueous solution with DCM (3 x 50 mL) to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase.

-

Acidify the aqueous layer to pH ~6-7 with 1M HCl.

-

The product may precipitate. If not, lyophilize the aqueous solution to obtain the crude amino acid.

-

Purify the final product by recrystallization or by using ion-exchange chromatography to yield (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid as a white solid.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary

The following table summarizes the expected outcomes for this synthetic protocol.

| Step | Product | Starting Material | Typical Yield | Expected Purity / e.e. |

| 1 | 1-(2-Bromoethyl)-3,4-dichlorobenzene | 2-(3,4-Dichlorophenyl)ethanol | 80-90% | >98% (by GC/NMR) |

| 2 | N-Bromoacetyl Auxiliary | (R)-4-Benzyl-2-oxazolidinone | >95% (crude) | Used directly |

| 3 | Alkylated Auxiliary | N-Bromoacetyl Auxiliary | 75-85% | >98% diastereomeric excess |

| 4 | (R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid | Alkylated Auxiliary | 85-95% | >98% enantiomeric excess |

Visualization of the Core Reaction

The key stereoselective alkylation step is depicted below.

Caption: Key diastereoselective alkylation step.

References

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link][2]

-

Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric synthesis of β-amino acids. Chemical Society Reviews, 33(2), 65-75. [Link]

-

Ager, D. J. (1994). The Synthesis of Optically Active α-Amino Acids. In Topics in Stereochemistry (Vol. 21, pp. 1-63). John Wiley & Sons, Inc. [Link]

Sources

Application Notes and Protocols for Fmoc Protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-Protected (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including the dichlorinated phenyl ring, offer the potential to modulate the pharmacological properties of peptides, such as metabolic stability, receptor-binding affinity, and lipophilicity. The incorporation of such unnatural amino acids into peptide sequences is a powerful strategy for creating novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

The successful synthesis of peptides containing (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid hinges on the effective and selective protection of its α-amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This orthogonality is crucial for the stepwise assembly of complex peptide chains with high fidelity.

This comprehensive guide provides detailed application notes and protocols for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. It addresses the specific challenges posed by the steric hindrance and electronic properties of this amino acid and offers field-proven strategies to ensure high-yield, high-purity synthesis of the desired Fmoc-protected building block, ready for incorporation into peptide synthesis workflows.

Understanding the Chemistry: Key Considerations for Fmoc Protection

The Fmoc protection of an amino acid is a nucleophilic substitution reaction where the amino group attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent. The choice of the Fmoc reagent and reaction conditions is critical for achieving optimal results, especially with a sterically hindered and electronically deactivated substrate like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.

Choosing the Right Fmoc Reagent: Fmoc-OSu vs. Fmoc-Cl

Two of the most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

| Reagent | Advantages | Disadvantages | Recommendation for Target Molecule |

| Fmoc-Cl | Highly reactive, potentially leading to faster reaction times. | Less stable, prone to hydrolysis, and can lead to the formation of dipeptide impurities.[2] | Not recommended due to the risk of side reactions. |

| Fmoc-OSu | More stable, easier to handle, and generally results in cleaner reactions with higher purity.[2] | Less reactive than Fmoc-Cl, may require longer reaction times or slightly elevated temperatures. | Highly Recommended. The controlled reactivity minimizes the risk of side reactions, which is crucial for this unique amino acid. |

The use of Fmoc-OSu is strongly advised for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid to ensure a high-purity product with minimal side-product formation.

Experimental Protocol: Fmoc Protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

This protocol is a robust starting point and may require minor optimization based on laboratory-specific conditions and the purity of the starting materials.

Materials and Reagents

-

(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (or Acetone)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

-

Reverse-phase HPLC system with a C18 column

-

NMR Spectrometer

-

Mass Spectrometer

Step-by-Step Methodology

-

Dissolution of the Amino Acid:

-

In a round-bottom flask, dissolve (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.

-

Rationale: The aqueous basic solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile. Dioxane helps to solubilize the starting materials.

-

-

Addition of Fmoc-OSu:

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

-

Rationale: A slight excess of Fmoc-OSu ensures complete reaction. Slow addition helps to control the reaction and minimize potential side reactions.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amino acid and the appearance of a new, higher Rf spot (Fmoc-protected product) indicates reaction completion.

-

Rationale: Overnight stirring is typically sufficient for the less reactive Fmoc-OSu. Reaction monitoring is crucial to determine the optimal reaction time.

-

-

Work-up and Extraction:

-

Once the reaction is complete, add deionized water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct. Discard the organic layers.

-

Rationale: This step removes non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Rationale: Protonation of the carboxylate group makes the product less water-soluble, causing it to precipitate.

-

Extract the product with ethyl acetate (3x).

-

Rationale: The product is soluble in ethyl acetate, allowing for its extraction from the aqueous phase.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 0.5%) to improve the peak shape.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

-

Rationale: Purification is essential to remove any remaining impurities and obtain a high-purity product suitable for peptide synthesis.

-

Visualizing the Workflow

Caption: Workflow for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.

Data Presentation and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.

| Analytical Technique | Expected Results | Purpose |

| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm) and shifts in the amino acid backbone protons upon protection. | Structural confirmation and assessment of purity. |

| ¹³C NMR | Presence of carbonyl peak for the carbamate (~156 ppm) and signals corresponding to the fluorenyl and amino acid moieties. | Structural confirmation. |

| Mass Spectrometry (ESI-MS) | Observation of the [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight of the Fmoc-protected amino acid. | Confirmation of molecular weight. |

| Reverse-Phase HPLC | A single major peak with a purity of >98%. A typical gradient could be 5-95% acetonitrile in water (with 0.1% TFA) over 20 minutes. | Purity assessment and quantification. |

| Chiral HPLC | Confirmation of enantiomeric purity. | To ensure no racemization occurred during the reaction. |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance of the amino acid. | Extend the reaction time to 24-48 hours. Consider a slight increase in temperature (e.g., to 40°C). Ensure efficient stirring. |

| Low Yield | Incomplete precipitation during acidification. Product loss during extraction. | Ensure the pH is sufficiently low (pH 2-3) for complete precipitation. Perform multiple extractions with ethyl acetate. |

| Presence of Dipeptide Impurity | Use of Fmoc-Cl. | Switch to Fmoc-OSu as the protecting group donor. |

| Fmoc Group Instability | Prolonged exposure to strongly basic conditions. | Maintain the pH of the reaction mixture within the recommended range. Avoid unnecessarily long reaction times. |

Conclusion

The successful Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a critical first step in harnessing its potential for the development of novel peptide-based therapeutics. By employing a well-considered strategy, such as the use of Fmoc-OSu, and following a robust and carefully monitored protocol, researchers can confidently synthesize this valuable building block in high yield and purity. The detailed methodologies and troubleshooting guide provided herein are intended to empower scientists in their efforts to explore the exciting possibilities offered by the incorporation of this and other unnatural amino acids into peptide scaffolds.

References

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Using (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in solid-phase peptide synthesis

Application Note: Solid-Phase Peptide Synthesis (SPPS) with (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Executive Summary & Molecule Profile

The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (referred to herein as D-3,4-DiCl-hPhe ) represents a specific challenge in Solid-Phase Peptide Synthesis (SPPS).

Structurally, this molecule combines the flexibility of a homophenylalanine backbone (gamma-phenyl substitution) with the high lipophilicity and steric bulk of a 3,4-dichlorophenyl moiety. The (R)-configuration corresponds to the D-enantiomer (stereochemically opposite to natural L-amino acids), which is frequently employed to arrest proteolytic degradation and induce specific secondary structure turns (e.g.,

Technical Challenges:

-

Hydrophobic Collapse: The dichlorophenyl group promotes strong inter-chain aggregation on the resin, leading to incomplete coupling (deletion sequences).

-

Steric Hindrance: The "homo" ethylene linker increases motional freedom but the bulky halogenated ring can obstruct the active site during coupling.

-

Solubility: The Fmoc-protected derivative often exhibits poor solubility in standard DCM/DMF mixtures.

Pre-Synthesis Considerations

Resin Selection

Standard polystyrene (PS) resins often fail with hydrophobic sequences due to poor swelling in polar solvents.

-

Recommendation: Use ChemMatrix® (100% PEG) or TentaGel® (PEG-PS) resins. These provide a quasi-solution environment that minimizes aggregation.

-

Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to reduce steric crowding between growing peptide chains.

Solvent Strategy

Standard DMF is often insufficient for dissolving Fmoc-D-3,4-DiCl-hPhe or maintaining the swollen state of the peptide-resin complex.

-

Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is recommended over DMF for its superior solvating power of hydrophobic aggregates.

-

Chaotropic Additives: For sequences >10 residues, add 0.1 M LiCl or 10% (v/v) Ethylene Carbonate to the coupling mixture to disrupt

-sheet formation.

Experimental Protocols

Protocol A: Fmoc-Protection (If starting from Free Acid)

Note: Most users purchase the Fmoc-derivative. Use this only if custom synthesis is required.

-

Dissolution: Suspend 10 mmol of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in 20 mL 1,4-dioxane/water (1:1). Add 20 mmol NaHCO₃.

-

Reaction: Cool to 0°C. Add 11 mmol Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise.

-

Workup: Stir at RT for 18h. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate. Verify purity via HPLC (>98% required).

Protocol B: SPPS Coupling (The Critical Step)

Rationale: We utilize DIC/Oxyma Pure activation. This method is superior to HATU/DIPEA for cysteine-containing or racemization-prone peptides and reduces the risk of capping the N-terminus via guanidinylation.

| Parameter | Condition | Notes |

| Stoichiometry | 4 - 5 equivalents | Relative to resin loading. |

| Activator | DIC (Diisopropylcarbodiimide) | 1:1 ratio with Amino Acid. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | 1:1 ratio with Amino Acid. |

| Solvent | NMP (anhydrous) | Preferred over DMF for hydrophobicity. |

| Temperature | 50°C (Microwave) or RT | Microwave accelerates coupling but increases racemization risk for D-isomers. Start with RT. |

| Time | 2 x 60 minutes | Double coupling is mandatory. |

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DCM (3 x 5 min) followed by NMP (3 x 5 min).

-

Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).

-

Activation:

-

Weigh 4 eq. of Fmoc-D-3,4-DiCl-hPhe .

-

Dissolve in minimum NMP.

-

Add 4 eq. Oxyma Pure.

-

Add 4 eq. DIC.

-

Pre-activate for 2 minutes only.

-

-

Coupling: Add mixture to resin. Shake at Room Temperature for 60 minutes.

-

Re-Coupling: Drain. Repeat Step 3-4 with fresh reagents.

-

Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for some aggregates) or micro-cleavage LC-MS.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Protocol C: Cleavage & Purification

Due to the lipophilicity of the 3,4-dichloro-phenyl group, the peptide will exhibit strong retention on Reverse-Phase HPLC.

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Avoid EDT unless Cys/Met are present).

-

Precipitation: Cold Diethyl Ether. Note: Hydrophobic peptides may not precipitate well. If no pellet forms, evaporate TFA under nitrogen first.

-

HPLC Method:

-

Column: C4 or C8 (instead of C18) to prevent irreversible adsorption.

-

Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (1:1). The Isopropanol helps solubilize the chlorinated ring.

-

Gradient: Shallow gradient at high organic % (e.g., 40-90% B).

-

Process Visualization

The following diagram illustrates the decision logic for coupling this specific hydrophobic residue, emphasizing the "Double Coupling" and "Solvent Switch" pathways critical for success.

Figure 1: Decision tree for the incorporation of hydrophobic Fmoc-D-3,4-DiCl-hPhe, highlighting solubility adjustments and mandatory double-coupling steps.

Quality Control & Troubleshooting

Racemization Check: The use of (R)-enantiomers carries the risk of racemization to the (S)-form during activation, especially if base (DIPEA) is used with uronium salts (HATU).

-

Validation: Hydrolyze a small sample of the resin-bound peptide (6N HCl, 110°C, 24h) and analyze via Marfey’s Method (derivatization with FDAA followed by HPLC).

-

Acceptance Criteria: < 1.0% L-isomer (S-enantiomer).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Cloudy Coupling Mixture | Fmoc-AA insolubility | Switch solvent to NMP or DMSO; warm to 40°C briefly before adding DIC. |

| Deletion Sequence (Mass - 247 Da) | Incomplete Coupling | Perform "Triple Coupling" at 50°C; switch resin to ChemMatrix. |

| Broad HPLC Peak | Hydrophobic Aggregation | Use C4 column; Add Isopropanol to Mobile Phase B; Run column at 60°C. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. Link

-

Tickler, A. K., & Wade, J. D. (2007).[3] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Protein & Peptide Letters, 14(6), 548-552. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

-

PubChem Compound Summary. "(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (Related Structure)." National Center for Biotechnology Information. Link

-

Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Introduction: The Significance of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a non-proteinogenic α-amino acid of significant interest in pharmaceutical research and development. Its unique structural features, characterized by a chiral center and a dichlorinated phenyl ring, make it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating a manufacturing process that can deliver the (R)-enantiomer with high purity and enantiomeric excess.

This guide provides a comprehensive overview of the procedures and protocols for the scale-up manufacturing of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, addressing both laboratory-scale synthesis and industrial production considerations. We will explore two robust manufacturing strategies: asymmetric synthesis via catalytic hydrogenation and classical chiral resolution through diastereomeric salt formation. Furthermore, this document emphasizes the integration of Process Analytical Technology (PAT) for real-time process monitoring and control, all within the framework of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients (APIs).

Strategic Approaches to Enantiomerically Pure Synthesis

The manufacturing of a single enantiomer of a chiral compound like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid can be approached in two primary ways: by building the molecule with the desired stereochemistry from the outset (asymmetric synthesis) or by creating a racemic mixture and then separating the desired enantiomer (chiral resolution).[1] Both strategies have their merits and are widely employed in the pharmaceutical industry. The choice between them often depends on factors such as cost of goods, process robustness, and available technology.[2]

Part 1: Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral center with high enantioselectivity.[3] This approach involves the reduction of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral catalyst.

Diagram: Asymmetric Hydrogenation Workflow

Caption: Workflow for the asymmetric synthesis of the target compound.

Protocol 1: Laboratory-Scale Asymmetric Synthesis

1.1. Synthesis of Ethyl 2-amino-4-(3,4-dichlorophenyl)but-2-enoate (Precursor)

-

To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or sodium acetate).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired precursor.

1.2. Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the precursor (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Add a chiral ruthenium or rhodium-based catalyst (e.g., a Ru-BINAP complex) at a low loading (0.01-0.1 mol%).

-

Purge the reactor with hydrogen gas and pressurize to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by HPLC.

1.3. Hydrolysis and Isolation

-

After the reaction, carefully vent the hydrogen gas and concentrate the reaction mixture.

-

Dissolve the crude ester in an aqueous base (e.g., 1M NaOH) and stir at room temperature to hydrolyze the ester.

-

Monitor the hydrolysis by TLC or HPLC.

-

Once complete, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the catalyst.

-

Acidify the aqueous layer to a pH of approximately 6-7 with a suitable acid (e.g., 1M HCl) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a robust and scalable method for separating enantiomers.[2] This technique relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Diagram: Diastereomeric Salt Resolution Workflow

Sources

Application Note & Protocols: Strategic Incorporation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid into Peptidomimetic Scaffolds

Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug discovery, offering a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, a unique building block, into peptide sequences. The presence of the dichlorinated phenyl ring introduces significant steric bulk and lipophilicity, which can enforce specific backbone conformations, enhance binding affinity through potential halogen bonding interactions, and increase resistance to proteolytic degradation.[4][5] This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of peptide-based therapeutics.

Rationale and Strategic Advantage

Peptidomimetics are designed to mimic the function of natural peptides while possessing improved drug-like properties.[6][7] The introduction of ncAAs is a primary strategy to achieve this.[8][9] (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid offers several distinct advantages:

-

Conformational Constraint: The bulky dichlorophenylpropyl side chain restricts the rotational freedom of the peptide backbone, which can lock the peptidomimetic into a bioactive conformation, thereby increasing receptor affinity and selectivity.[10]

-

Increased Proteolytic Stability: The unnatural side chain is not recognized by common proteases, preventing enzymatic cleavage at or near the modification site and extending the in vivo half-life of the therapeutic candidate.[4][11]

-

Modulated Lipophilicity: The halogenated aromatic ring significantly increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility.

-

Potential for Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen) in a target receptor. This can provide an additional energetic contribution to binding affinity.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for successful synthesis. The (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid core structure presents a chiral center and a bulky, hydrophobic side chain.

| Property | Value (Estimated) | Source/Note |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | |

| Molecular Weight | 248.10 g/mol | [12] |

| Appearance | White to off-white solid | |

| Chirality | (R)-configuration at α-carbon | Critical for biological activity. |

| Solubility | Poor in water; Soluble in DMF, NMP, DMSO | Typical for protected amino acids. |

| Side Chain Reactivity | Inert under standard peptide synthesis conditions | The dichlorophenyl group is stable. |

Pre-Synthesis Considerations: Protecting Group Strategy

A robust and orthogonal protecting group strategy is fundamental to successful peptide synthesis.[13] For incorporating (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, the primary consideration is the protection of the α-amino group.

-

Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the preferred choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups of other amino acids and the cleavage from most resins.[14][15] The tert-butoxycarbonyl (Boc) group, which requires strong acid (e.g., TFA) for removal, is also a viable option, particularly in Boc-based SPPS or solution-phase synthesis.[14][15]

-

Side Chain Protection: The 3,4-dichlorophenyl side chain is chemically inert under the conditions of both Fmoc- and Boc-based peptide synthesis and does not require a protecting group. This simplifies the synthetic workflow.[16]

Therefore, the commercially available building block should ideally be Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid .

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

SPPS is the most common and efficient method for assembling peptides in a laboratory setting.[17] The following protocol outlines the incorporation of our target ncAA using the standard Fmoc/tBu strategy.

Experimental Workflow Diagram

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard low-loading Wang or Rink Amide resin.

-

Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes. This removes the Fmoc group from the N-terminus of the growing peptide chain, liberating a free amine.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or chloranil test) should confirm the presence of the free primary amine.

-

Activation and Coupling of the ncAA:

-

In a separate vial, pre-activate the Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (0.4 mmol, 4 eq.) with a suitable coupling reagent and base in DMF.

-

Rationale for Choice of Coupling Reagent: Due to the steric bulk of the dichlorophenylpropyl side chain, a highly efficient coupling reagent is recommended to avoid incomplete acylation.[18][19] Standard carbodiimide reagents like DIC may be sluggish. Uronium/aminium-based reagents are preferred.

-

Add the activated amino acid solution to the resin. Agitate at room temperature.

-

-

Monitoring the Coupling: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours or consider a double coupling.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times).

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the sequence.

Table of Recommended Coupling Conditions

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Base | Solvent | Typical Time | Notes |

| HATU | 1 : 0.95 : 2 | DIPEA or 2,4,6-Collidine | DMF | 1-3 hours | Highly efficient, low racemization. Recommended for sterically hindered couplings.[19] |

| HBTU | 1 : 0.95 : 2 | DIPEA | DMF | 2-4 hours | A robust and cost-effective choice, slightly less reactive than HATU.[18] |

| DIC / OxymaPure® | 1 : 1 : 1 | (None required) | DMF | 4-8 hours | Carbodiimide-based method. Slower, but can be effective. Oxyma is a superior additive to HOBt. |

Protocol 2: Solution-Phase Peptide Synthesis (SolPS)

Solution-phase synthesis is often used for large-scale production or for segments that are difficult to synthesize on a solid support.[20][21] Here we describe a representative dipeptide coupling.

Experimental Workflow Diagram

Caption: Workflow for a solution-phase dipeptide synthesis.

Step-by-Step Methodology

This protocol describes the coupling of Boc-Ala-OH to the methyl ester of our ncAA.

-

Preparation of Reactants:

-

Dissolve H-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid methyl ester hydrochloride (1.0 eq) and Boc-Ala-OH (1.1 eq) in DCM or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and for the coupling reaction.

-

Slowly add the coupling reagent. A good choice for solution-phase is propylphosphonic anhydride (T3P®), which produces water-soluble byproducts, simplifying purification.[20] Alternatively, EDC/HOBt can be used.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Monitoring the Reaction: Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with the organic solvent.

-

Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude dipeptide can be purified by flash column chromatography on silica gel or by crystallization.

Downstream Processing: Cleavage and Purification

-

Cleavage from Resin (SPPS): After the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

-

Reagent: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter to separate the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the final peptidomimetic are confirmed by analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of ncAA | Steric hindrance from the bulky side chain; Poor resin swelling; Low reactivity of coupling reagent. | Use a more potent coupling reagent (HATU).[19] Increase coupling time or perform a double coupling. Ensure adequate resin swelling before synthesis. |

| Aggregation during Synthesis | Interchain hydrogen bonding, especially in hydrophobic sequences. | Use a lower loading resin (≤ 0.4 mmol/g). Incorporate pseudo-proline dipeptides if sequence allows. Perform coupling at a slightly elevated temperature (35-40 °C). |

| Low Yield after Cleavage | Incomplete final deprotection; Premature cleavage from a hyper-acid sensitive linker. | Ensure cleavage cocktail contains appropriate scavengers. Use a linker appropriate for the desired C-terminus and synthetic strategy. |

References

-

Vivarès, D., & Laconde, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10033. [Link]

-

Zhang, Y., & Li, H. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(8), e105599. [Link]

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

-

Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02158-22. [Link]

-

Mayer, J. P., & Zhang, J. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(25), 7910–7923. [Link]

- Not applicable.

-

Jasion, M., & Olma, A. (2017). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in molecular biology, 1563, 1–20. [Link]

- Not applicable.

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

- Not applicable.

- Not applicable.

-

Vivarès, D., & Laconde, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

-

Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]

-

Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7153. [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

- Not applicable.

- Not applicable.

- Not applicable.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Not applicable.

-